molecular formula C10H13NO3 B12907528 Ethyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate CAS No. 67800-67-3

Ethyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate

Cat. No.: B12907528
CAS No.: 67800-67-3
M. Wt: 195.21 g/mol
InChI Key: PGNBAYKGHVVGSY-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.

Comparison with Similar Compounds

Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate can be compared with other similar compounds, such as:

    Pyrrolizidine Alkaloids: These naturally occurring compounds share a similar ring structure but differ in their biological activities and toxicity.

    Indole Derivatives: Indole-based compounds also have heterocyclic structures and are widely studied for their pharmacological properties.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

67800-67-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-oxo-2,5,6,7-tetrahydropyrrolizine-1-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h2-6H2,1H3

InChI Key

PGNBAYKGHVVGSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C1

Origin of Product

United States

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